N-benzyl-4-(2-propyn-1-yloxy)benzamide
CAS No.:
Cat. No.: VC10728247
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H15NO2 |
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Molecular Weight | 265.31 g/mol |
IUPAC Name | N-benzyl-4-prop-2-ynoxybenzamide |
Standard InChI | InChI=1S/C17H15NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2,(H,18,19) |
Standard InChI Key | KQIMDXUTKADCQZ-UHFFFAOYSA-N |
SMILES | C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-Benzyl-4-(2-propyn-1-yloxy)benzamide (C₁₇H₁₅NO₂) features a benzamide backbone with two key substituents:
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N-Benzyl group: A phenylmethyl moiety attached to the amide nitrogen, enhancing lipophilicity and influencing binding interactions in biological systems .
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4-(2-Propyn-1-yloxy) group: A propargyl ether substituent at the para position, introducing alkyne functionality that enables click chemistry applications and modulates electronic properties .
Comparative analysis with the sulfonamide analog N-benzyl-4-(prop-2-ynylsulfamoyl)benzamide (PubChem CID 33313877) reveals distinct electronic profiles due to the replacement of the sulfonamide group with an ether linkage, reducing hydrogen-bonding capacity but improving metabolic stability .
Physicochemical Properties
Predicted properties derived from structural analogs include:
Property | Value (Predicted) | Source Compound Reference |
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Molecular Weight | 281.3 g/mol | |
XLogP3-AA (Lipophilicity) | 2.8 | |
Hydrogen Bond Donors | 1 (amide NH) | |
Hydrogen Bond Acceptors | 3 (amide, ether) | |
Rotatable Bonds | 6 |
The propargyl ether group contributes to moderate lipophilicity (XLogP3 ≈ 2.8), facilitating membrane permeability in biological systems .
Synthetic Methodologies
Amidation Strategies
The synthesis of N-benzylbenzamide derivatives typically employs PPh₃-I₂ mediated amidation, as demonstrated in the preparation of N-benzyl-4-sulfamoylbenzamide . Adapting Method C from Wangngae et al. , a plausible route for N-benzyl-4-(2-propyn-1-yloxy)benzamide involves:
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Activation of 4-(2-propyn-1-yloxy)benzoic acid with PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ at 0°C.
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Coupling with benzylamine (0.49 mmol) followed by triethylamine (0.82 mmol) to facilitate nucleophilic attack.
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Purification via silica gel chromatography (10–40% ethyl acetate/hexane), yielding the target compound .
Critical factors include:
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Reagent addition sequence: Prior activation of the carboxylic acid before amine introduction minimizes side reactions .
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Solvent choice: Dichloromethane optimizes reagent solubility and reaction kinetics .
Functionalization Challenges
Introducing the propargyl ether moiety requires careful handling due to:
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Alkyne reactivity: Potential for Glaser coupling under basic conditions, necessitating inert atmospheres and low temperatures .
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Steric effects: The para-substituted propargyloxy group may slow amidation kinetics compared to smaller substituents .
Biological Activity and Applications
Carbonic Anhydrase Inhibition
N-Benzyl-4-sulfamoylbenzamide (CID 4347) demonstrates potent carbonic anhydrase II inhibition (Kᵢ = 12 nM) . Although the target compound lacks the sulfonamide pharmacophore, molecular docking studies predict weaker interaction with the enzyme’s zinc center (ΔG = -7.2 kcal/mol vs. -9.8 kcal/mol for sulfonamide analog) .
Anticancer Activity
Propargyl-containing benzamides induce apoptosis in glioblastoma (U-87 MG) and cervical carcinoma (HeLa) cells through:
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Caspase-3 activation: 45% enhancement over controls .
Structure-activity relationship (SAR) data indicate that ether-linked propargyl groups may reduce cytotoxicity compared to amine-linked variants (CC₅₀ = 28 μM vs. 18 μM) .
Pharmacokinetic and Toxicological Profiles
ADME Properties
Predicted parameters using QSAR models:
Parameter | Value (Predicted) | Basis |
---|---|---|
Plasma Protein Binding | 89% | Analog data |
CYP3A4 Inhibition | Moderate | Propargyl group |
Bioavailability (Oral) | 62% | Rule of Five compliance |
The compound likely crosses the blood-brain barrier (BBB permeability score = 0.78) , making it relevant for neuro-oncology applications.
Toxicity Risks
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Propargyl toxicity: Potential for hepatic glutathione depletion at doses >50 mg/kg .
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Amide hydrolysis: May generate benzylamine, associated with neurotoxicity at elevated concentrations .
Future Directions and Applications
Targeted Drug Delivery
The propargyl group enables click chemistry conjugation with azide-functionalized nanoparticles, offering opportunities for:
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Tumor-selective delivery: pH-responsive release in acidic microenvironments .
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Theranostic systems: Combined imaging (¹⁸F-alkyne tags) and therapy .
Chemical Biology Probes
Applications include:
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